Due to the presence of a bromine atom and a hydroxyl group, 1-Bromo-2-naphthol can potentially act as a starting material for further organic synthesis. The reactive sites on the molecule allow for various functional group manipulations, potentially leading to the creation of more complex organic molecules (PubChem: ).
Some scientific databases categorize 1-Bromo-2-naphthol under the class of "Naphthols" (PubChem: ). Naphthols, in general, possess a range of biological properties that are being explored in research. However, further investigation is required to determine if 1-Bromo-2-naphthol exhibits any specific biological activity of interest.
1-Bromo-2-naphthol, also known by its IUPAC name 1-bromonaphthalen-2-ol, is an organic compound with the molecular formula and a CAS number of 573-97-7. This compound appears as a cream to pale brown powder and has a melting point ranging from 73.0 to 83.0 °C . The structure features a bromine atom and a hydroxyl group attached to a naphthalene ring, which contributes to its chemical reactivity and biological properties.
Research indicates that 1-bromo-2-naphthol exhibits biological activities, including:
These properties suggest potential applications in pharmaceuticals and biochemistry.
Several methods exist for synthesizing 1-bromo-2-naphthol:
1-Bromo-2-naphthol finds applications in various fields:
Studies have focused on the interactions of 1-bromo-2-naphthol with other compounds:
Several compounds share structural similarities with 1-bromo-2-naphthol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Naphthol | Hydroxy naphthalene | Lacks bromine; used as a precursor in synthesis. |
| 1-Naphthol | Hydroxy naphthalene | Similar structure but different position of hydroxyl group. |
| Bromonaphthalene | Brominated naphthalene | Varies in bromine substitution; different reactivity patterns. |
| 1-Hydroxy-2-naphthoic Acid | Hydroxy acid | Contains a carboxylic acid group; different functional properties. |
The unique aspect of 1-bromo-2-naphthol lies in its combination of both bromine and hydroxyl functional groups on the naphthalene ring, which influences its reactivity and biological activity compared to other similar compounds.
Irritant